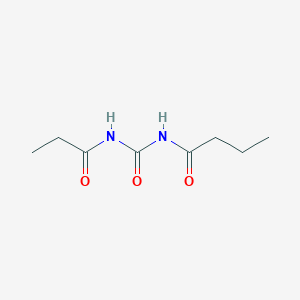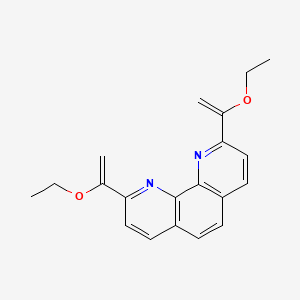
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its versatility in coordination chemistry.
Vorbereitungsmethoden
The synthesis of 1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- typically involves the reaction of 2,9-dichloro-1,10-phenanthroline with tri-n-butyl(1-ethoxyethenyl)tin in the presence of a palladium catalyst. This method yields the desired compound with a high degree of purity and efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The ethoxyethenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access . The compound’s interaction with metal ions also plays a crucial role in its applications in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- is unique compared to other phenanthroline derivatives due to the presence of the ethoxyethenyl groups, which enhance its chemical reactivity and potential applications. Similar compounds include:
1,10-Phenanthroline-2,9-dicarboxamides: Known for their use in extracting lanthanides and actinides.
2,9-Dimethyl-1,10-phenanthroline: Used as a reagent for the colorimetric determination of copper.
Bis(1,10-phenanthroline) Copper(I) complexes: Studied for their mechanochromic properties.
Eigenschaften
CAS-Nummer |
864510-61-2 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,9-bis(1-ethoxyethenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H20N2O2/c1-5-23-13(3)17-11-9-15-7-8-16-10-12-18(14(4)24-6-2)22-20(16)19(15)21-17/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
UEPURUMBDVGPKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(=C)OCC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
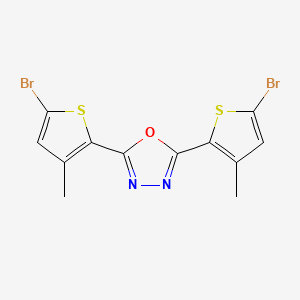
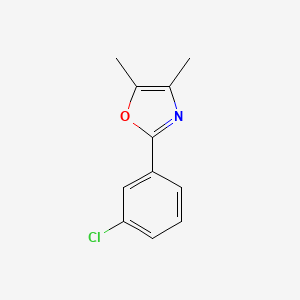
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
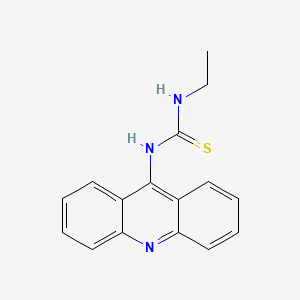
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
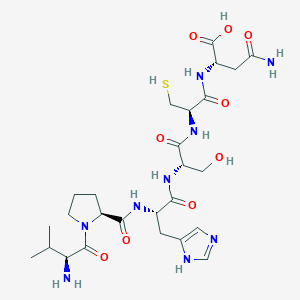
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
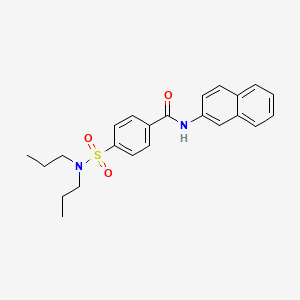
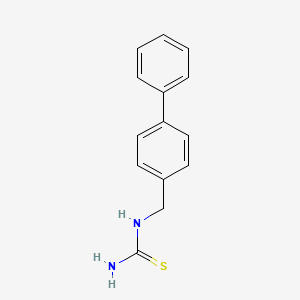
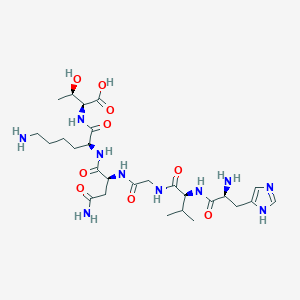
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
